molecular formula C22H19ClN4O4 B2863658 N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251568-44-1

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2863658
CAS No.: 1251568-44-1
M. Wt: 438.87
InChI Key: HHMQYSWSDQQIHO-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Functionalization of the Pyrimidine Ring: Introduction of the cyano and oxo groups can be done using reagents like cyanogen bromide and oxidizing agents.

    Coupling with the Phenyl Acetamide Moiety: The final step involves coupling the functionalized pyrimidine with 5-chloro-2,4-dimethoxyphenyl acetamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-13-4-6-14(7-5-13)21-25-11-15(10-24)22(29)27(21)12-20(28)26-17-8-16(23)18(30-2)9-19(17)31-3/h4-9,11H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQYSWSDQQIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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